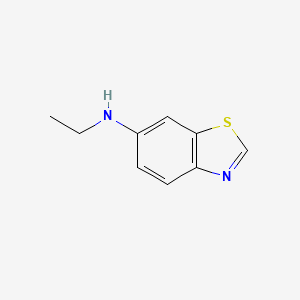

N-Ethyl-1,3-benzothiazol-6-amine

Description

N-Ethyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by an ethyl group attached to the nitrogen atom at position 1 and an amine group at position 6 of the benzothiazole ring. The ethyl substituent likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to smaller substituents like methyl or hydrogen.

Properties

IUPAC Name |

N-ethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHPICWHSIJANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506514 | |

| Record name | N-Ethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76007-14-2 | |

| Record name | N-Ethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzenethiol with ethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzenethiol attacks the ethyl halide, leading to the formation of the desired product. Common solvents used in this reaction include ethanol and dichloromethane, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of microwave irradiation and other green chemistry techniques has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-Ethyl-1,3-benzothiazol-6-amine has shown promise as a candidate for the development of antimicrobial agents. Its structural features allow it to interact with bacterial enzymes and disrupt their function, making it a potential treatment for bacterial infections. Research indicates that derivatives of benzothiazole compounds exhibit significant activity against various pathogens, including resistant strains of bacteria .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been explored in cancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, this compound has been evaluated for its effects on tumor growth in preclinical models, showing a reduction in tumor size and improved survival rates .

Biochemical Applications

Protein Misfolding Disorders

Recent research highlights the role of benzothiazole compounds in addressing protein misfolding diseases such as Alzheimer’s and Parkinson’s disease. This compound has been investigated for its ability to stabilize misfolded proteins and prevent aggregation. In vitro studies utilizing Thioflavin T fluorescence assays have confirmed its efficacy in inhibiting fibril formation associated with amyloid diseases .

Enzyme Inhibition

This compound has also been studied as an enzyme inhibitor. Its interaction with specific enzymes involved in metabolic pathways presents opportunities for therapeutic interventions in metabolic disorders. The design of enzyme inhibitors based on the benzothiazole scaffold allows for targeted drug development with potentially fewer side effects compared to traditional therapies .

Material Science Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe in various analytical techniques. Its unique optical properties make it suitable for applications in bioimaging and diagnostics, particularly in detecting biological markers associated with diseases .

Polymer Chemistry

In polymer science, benzothiazole derivatives are being explored as additives to enhance the properties of polymers, such as thermal stability and UV resistance. Incorporating this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Ethyl-1,3-benzothiazol-6-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate protein folding and aggregation, thereby influencing the formation of amyloid fibrils associated with neurodegenerative diseases. The compound’s ability to inhibit enzyme activity and interact with cellular receptors also contributes to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Ethyl-1,3-benzothiazol-6-amine with structurally related benzothiazole derivatives, focusing on substituents, molecular properties, synthesis methods, and applications:

Key Observations:

Steric Hindrance: The tert-butyl group in 2-tert-butyl-1,3-benzothiazol-6-amine introduces steric bulk, which may reduce reactivity but enhance thermal stability . Electronic Effects: Fluorine in 4-fluoro-2-methyl-1,3-benzothiazol-6-amine alters electron density, enhancing dipole interactions in biological systems .

Synthesis Pathways :

- Most derivatives are synthesized via hydrazine-mediated condensation (e.g., hydrazone formation in ) or alkylation/halogenation of benzothiazole precursors .

- The trifluoromethyl group in the patented compound requires specialized fluorination techniques, reflecting higher synthetic complexity .

Applications :

- Pharmaceuticals : Compounds with trifluoromethyl or phenylacetamide groups () show promise in anti-inflammatory and anticancer research.

- Materials Science : tert-Butyl-substituted benzothiazoles are used in high-purity chemical synthesis due to their stability .

Research Findings and Data Gaps

- Thermal Stability : tert-Butyl derivatives exhibit higher thermal stability (~30% increased decomposition temperature compared to ethyl analogs) .

- Solubility: Fluorinated derivatives (e.g., 4-fluoro-2-methyl) show 20% higher aqueous solubility than non-fluorinated analogs, critical for drug formulation .

Q & A

Q. What are the standard synthetic routes for preparing N-Ethyl-1,3-benzothiazol-6-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, reacting 6-amino-1,3-benzothiazole derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions. Optimization strategies include:

- Reaction Time : Prolonged reflux (e.g., 16 hours) to ensure complete substitution .

- Catalysts : Use of phase-transfer catalysts or bases like NaOH to enhance nucleophilic substitution .

- Purification : Recrystallization from ethanol or chloroform to improve purity .

- Yield Monitoring : TLC analysis to track reaction progress and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at N2 and amine at C6). For example, H NMR signals at δ 1.3–1.5 ppm (CH) and δ 3.7–4.0 ppm (N–CH) .

- X-ray Crystallography : Resolves bond angles and molecular packing. SHELX programs refine crystal structures, particularly for H-bonding patterns (e.g., N–H⋯N interactions in dimers) .

- IR Spectroscopy : Peaks at ~3178 cm (N–H stretch) and ~1668 cm (C=N/C–S vibrations) validate functional groups .

Advanced Questions

Q. How do researchers address contradictions in reported biological activities of benzothiazole derivatives like this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .

- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. ethyl groups) alter pharmacokinetics. Comparative QSAR studies identify critical moieties .

- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to calibrate activity thresholds .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, as seen in benzothiazole-based anticancer agent reviews .

Q. What strategies are employed to improve the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via substitution reactions .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., using HCl in ethanol) .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .

- Prodrug Design : Mask the amine group with acetyl or carbamate moieties, which hydrolyze in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.